molecular formula C12H16N2O3 B1517932 4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 1155607-95-6

4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B1517932
CAS No.: 1155607-95-6
M. Wt: 236.27 g/mol
InChI Key: DNTPJJMABBQZDC-UHFFFAOYSA-N
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Description

4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: is a chemical compound that belongs to the class of piperidines, which are six-membered saturated heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one . One common synthetic route involves the reaction of 4-hydroxypiperidine with 1-methyl-1,2-dihydropyridin-2-one under specific conditions, such as the use of coupling reagents like DCC (Dicyclohexylcarbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Replacing a hydrogen atom on the piperidine ring with another functional group.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like chromium(VI) oxide or potassium permanganate .

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: : Utilizing nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 4-(4-oxopiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one .

  • Reduction: : Production of 4-(4-hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-ol .

  • Substitution: : Generation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: : Explored for its therapeutic properties, such as anti-inflammatory or analgesic effects.

  • Industry: : Applied in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: can be compared to other similar compounds, such as:

  • 4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile

  • 4-(4-Hydroxypiperidine-1-carbonyl)pyridine

  • 4-(4-Hydroxypiperidine-1-carbonyl)quinoline

This compound is unique due to its specific structural features and the presence of the methyl group on the dihydropyridinone ring.

Properties

IUPAC Name

4-(4-hydroxypiperidine-1-carbonyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-13-5-2-9(8-11(13)16)12(17)14-6-3-10(15)4-7-14/h2,5,8,10,15H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTPJJMABBQZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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